molecular formula C17H14F3N3O2S B124769 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide CAS No. 170570-01-1

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Cat. No. B124769
CAS RN: 170570-01-1
M. Wt: 381.4 g/mol
InChI Key: MPVPOTMPKLOUHZ-UHFFFAOYSA-N
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Description

“4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is a chemical compound with the empirical formula C17H14F3N3O2S . It is also known as Celecoxib . The CAS number for this compound is 170570-01-1 .


Molecular Structure Analysis

The molecular weight of “4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is 381.37 .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is primarily studied for its COX-2 inhibitory activity , which is crucial in the treatment of pain and inflammation. It has been shown to be effective in managing symptoms of osteoarthritis and rheumatoid arthritis . Its selective inhibition of COX-2 over COX-1 allows for anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Clinical Trials

The compound has undergone extensive clinical trials, particularly in the context of inflammation and inflammation-associated disorders . It has been evaluated for its efficacy, safety, and pharmacokinetics in patients with various inflammatory conditions .

Biochemistry

Biochemically, the compound’s interaction with the COX-2 enzyme has been a subject of interest. Studies have focused on its binding affinity , enzyme inhibition kinetics , and the structure-activity relationship that underlies its therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, the compound’s synthesis and optimization for improved pharmacological properties are of significant interest. Research in this area aims to enhance its bioavailability , metabolic stability , and selectivity for COX-2 .

Toxicology

Toxicological studies have assessed the compound’s safety profile. This includes determining its acute and chronic toxicity , carcinogenic potential , and effects on reproductive health . The goal is to ensure that it is safe for long-term use in humans .

Environmental Impact

Research into the environmental impact of this compound is crucial, especially considering its widespread use. Studies may focus on its biodegradability , ecotoxicity , and the effects of its metabolites on the environment .

Drug Development

The compound is also used in drug development as a lead compound for designing new therapeutic agents. Its molecular framework serves as a starting point for developing new drugs with similar or improved therapeutic profiles .

Molecular Biology

In molecular biology, the compound is used to study the gene expression related to the COX-2 enzyme. It helps in understanding the molecular mechanisms of inflammation and how selective inhibition can modulate these pathways .

Safety and Hazards

This compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPOTMPKLOUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436720
Record name 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

CAS RN

170570-01-1
Record name 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(3-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RBK3FD79Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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